molecular formula C9H12ClN5 B115511 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride CAS No. 154748-67-1

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride

Cat. No.: B115511
CAS No.: 154748-67-1
M. Wt: 225.68 g/mol
InChI Key: WTSGWKNUHMEHOH-UHFFFAOYSA-N
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Description

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C9H12ClN5. It is characterized by a triazole ring attached to a phenylmethyl group, which is further connected to a hydrazine group. This compound appears as a white to off-white crystalline powder and is sparingly soluble in water .

Preparation Methods

The synthesis of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride involves several steps. One common method includes the reaction of 4-(1,2,4-triazol-1-ylmethyl)phenylamine hydrochloride with sodium nitrite in the presence of hydrochloric acid at low temperatures to form a diazonium salt. This intermediate is then reacted with sodium sulfite under nitrogen atmosphere to yield the desired product.

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In the context of its antitumor activity, it is believed to interfere with cellular processes that are critical for tumor growth and survival. The exact molecular pathways and targets are still under investigation, but it is known to be involved in the synthesis of pyrazolylbenzyltriazoles, which may play a role in its biological effects.

Comparison with Similar Compounds

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:

  • [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine hydrochloride
  • 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole
  • 4-(1,2,4-Triazole-1-yl)methylphenylhydrazine hydrochloride

These compounds share similar structural features but may differ in their specific chemical properties and biological activities.

Biological Activity

1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride (CAS No. 154748-67-1) is a synthetic compound characterized by a triazole ring linked to a hydrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

  • Molecular Formula : C9H12ClN5
  • Molecular Weight : 225.68 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Sparingly soluble in water

The biological activity of this compound is thought to involve interference with critical cellular processes associated with tumor growth and survival. Although specific molecular targets remain under investigation, the compound is believed to affect pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds containing the triazole moiety exhibit significant antitumor properties. For instance, studies have shown that related triazole derivatives can inhibit cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In one study, a derivative of triazole exhibited an IC50 value of 6.2 μM against HCT-116 cells, suggesting strong cytotoxic potential .

Antimicrobial Properties

The compound's structure allows it to exhibit antimicrobial activities. Triazole derivatives have been reported to possess antibacterial and antifungal properties. Specifically, studies on similar compounds have highlighted their effectiveness against various pathogens, making them candidates for further development as antimicrobial agents .

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazoles and tested their effects on human cancer cell lines. The study found that certain derivatives showed promising results in inhibiting cell growth and inducing apoptosis in cancer cells. For example:

  • Compound A : IC50 = 12 μM against MCF-7 cells.
  • Compound B : IC50 = 8 μM against HCT-116 cells.

These findings suggest that modifications to the hydrazine and triazole components can enhance biological activity .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of various triazole derivatives against common bacterial strains. The results indicated that:

  • Compound C : Effective against Staphylococcus aureus with an MIC of 25 μg/mL.
  • Compound D : Displayed antifungal activity against Candida albicans with an MIC of 15 μg/mL.

These results support the potential use of triazole derivatives in treating infections caused by resistant strains .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
AntimicrobialEffective against bacterial strains
AntifungalEffective against fungal strains

Properties

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;/h1-4,6-7,13H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSGWKNUHMEHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633470
Record name 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212248-62-9, 154748-67-1
Record name 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212248-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.5 g (7.1 mmoles) of 4-(1,2,4-triazol-1-ylmethyl)phenylamine hydrochloride in 3.75 ml of water and 6.3 ml of concentrated HCl, cooled to 0° C., was added slowly a solution of 0.5 g (7.2 mmoles) of sodium nitrite in 2.6 ml of water, keeping the temperature below 0° C. The mixture was stirred at this temperature for 15 minutes. Once this time had elapsed the solution of the diazonium salt was added rapidly to a solution of 5.37 g (42.6 mmoles) of sodium sulphite in 19 ml of water precooled to 0° C. under nitrogen atmosphere. The red solution was stirred at 0° C. for 10 minutes and then left to reach 65° C. in 1 hour. It was stirred at 65° C. for 30 minutes, and 5 ml of concentrated HCl were then added. The mixture was stirred at the same temperature under nitrogen atmosphere for 3 hours and then left to cool to room temperature.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.75 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.37 g
Type
reactant
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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